molecular formula C11H18O B156462 Spiro[5.5]undecan-3-one CAS No. 1890-25-1

Spiro[5.5]undecan-3-one

Cat. No. B156462
CAS RN: 1890-25-1
M. Wt: 166.26 g/mol
InChI Key: QIPAUQVWJAXYOQ-UHFFFAOYSA-N
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Description

Design and Synthesis of Spiro[5.5]undecan-3-one Derivatives

Synthesis Analysis

Spiro[5.5]undecan-3-one derivatives have been synthesized through various innovative methods. A single-step amino acid-catalyzed synthesis produced optically pure spiro[5,5]undecane-1,5,9-triones with high diastereoselectivity and excellent yields . Another approach involved a domino autocatalytic reaction of imines with Meldrum's acid, leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes with remarkable diastereoselectivity . Additionally, diazaspiro[5.5]undecane derivatives were synthesized via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones . A unique access to spiro[5.5]undecane frameworks was reported through alkynylation/dearomatizative cyclization, which can be used to construct an all-carbon quaternary spirocenter .

Molecular Structure Analysis

The molecular structures of spiro[5.5]undecan-3-one derivatives have been elucidated using various techniques. The diazaspiro-heterocyclic structure was mainly elucidated by NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation . The structural analysis of new spiro and trispiro compounds was carried out by NMR investigations and X-ray single crystal molecular structure determination .

Chemical Reactions Analysis

Spiro[5.5]undecan-3-one derivatives have been utilized in several chemical reactions. For instance, an expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones was achieved via 1,6-conjugate addition initiated formal [4+2] annulation sequences . Furthermore, the construction of spiro[5.5]undecanes containing a quaternary carbon atom adjacent to a spirocentre was accomplished via an Ireland ester Claisen rearrangement and RCM reaction sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[5.5]undecan-3-one derivatives have been explored in various studies. For example, the anticonvulsant activity of spiro[4.6]undecane-2-carboxylic acid was evaluated, and it was found to be the most active analogue tested in certain evaluations . The crystal structure of perhydroxylated 1,7-dioxaspiro[5.5]undecanes, also known as "spiro sugars," was determined, highlighting the all-trans arrangement of certain atoms and the absence of stereoelectronic effects typical of carbohydrates .

Relevant Case Studies

Several case studies have demonstrated the potential applications of spiro[5.5]undecan-3-one derivatives. Optically pure spiro[5,5]undecane-1,5,9-triones showed promising results as HIV-1 inhibitors, with certain compounds outperforming the known antiretroviral drug azidothymidine (AZT) . The synthesis of 4,4′-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] was reported, which has a high density and high volumetric heat of combustion, indicating its potential for energy storage applications .

Scientific Research Applications

  • Chiral Separation and Configuration Determination : Spiro[5.5]undecan-3-one derivatives have been synthesized and used for chiral separation, which is crucial in pharmaceuticals for creating active ingredients and catalysts. These compounds have been successfully separated using high-performance liquid chromatography (HPLC) methods (Liang et al., 2008).

  • Stereochemistry of Derivatives : Research has focused on synthesizing and investigating the stereochemistry of various spiro[5.5]undecan-3-one derivatives, highlighting the diversity and complexity of these compounds (Mihis et al., 2012).

  • Synthesis and Crystal Structures : Novel spiro compounds containing spiro[5.5]undecan-3-one have been synthesized and characterized, providing insights into their crystal structures and potential applications in material science (Zeng et al., 2010).

  • Synthesis Techniques : Advanced techniques have been developed for the synthesis of spiro[5.5]undecan-3-one frameworks, contributing to the rapid synthesis of motifs useful in natural product synthesis (Shao et al., 2016).

  • Pharmaceutical and Biological Activities : Spiro[5.5]undecan-3-one derivatives have been synthesized for potential pharmaceutical and biological activities, indicating the compound's relevance in drug discovery and medicinal chemistry (Islam et al., 2017).

  • Polymers and Material Science : Spiro[5.5]undecan-3-one derivatives have been used in the synthesis of polymers, studying their properties and potential applications in material science (Kume et al., 2006).

  • Natural Product Synthesis : The compound has been utilized in the synthesis of natural product-inspired scaffolds for drug discovery, demonstrating its versatility in organic synthesis (Jenkins et al., 2009).

Safety And Hazards

Spiro[5.5]undecan-3-one is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

spiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPAUQVWJAXYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341589
Record name Spiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.5]undecan-3-one

CAS RN

1890-25-1
Record name Spiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[5.5]undecan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of spiro[5.5]undec-1-en-3-one (8.9 g) obtained in Step 1 in tetrahydrofuran (360 mL) was added 5% palladium carbon (0.89 g), followed by stirring the reaction mixture at room temperature in an atmosphere of hydrogen under normal pressure for 2 hours. Then, the reaction mixture was filtered through Celite and the filtrate was concentrated to obtain spiro[5.5]undecan-3-one (9.3 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JF Ruppert, JD White - Journal of the American Chemical Society, 1981 - ACS Publications
The title compounds (10 and 11) were prepared by copper-catalyzed intramolecular cycloaddition of cyclopentenyl (8) and cyclohexenyl (9) diazo ketones. Reduction of 10 and 11 with …
Number of citations: 24 pubs.acs.org
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
The existing information supports the use of this material as described in this safety assessment. 7,9-Dimethylspiro[5.5]undecan-3-one was evaluated for genotoxicity, repeated dose …
Number of citations: 16 www.sciencedirect.com
LM Rice, ME Freed, CH Grogan - The Journal of Organic …, 1964 - ACS Publications
XVI (80-95%) 55-65% yield. Unchanged acid, carried into the re-ceiver by the extensive frothing, when separated and recycled increased the over-all yield to around 90%. The …
Number of citations: 6 pubs.acs.org
V Balannik, J Wang, Y Ohigashi, X Jing… - Biochemistry, 2009 - ACS Publications
The A/M2 proton channel of influenza A virus is a target for the anti-influenza drugs amantadine and rimantadine, whose effectiveness was diminished by the appearance of naturally …
Number of citations: 119 pubs.acs.org
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1971 - Wiley Online Library
The reactions of 4,4‐dialkylcyclohexanones, spiro[4.5]decan‐8‐one and various spiro[5.5]‐undecanones with phenylhydrazines to produce corresponding 3,3‐dialkyltetrahydro and …
Number of citations: 1 onlinelibrary.wiley.com
LM Rice, EC Dobbs, CH Grogan - Journal of Medicinal Chemistry, 1965 - ACS Publications
Aminospiranes have been prepared and examined for pharmacological activity. Those aminospiranes in which the exo-nitrogenatom was substituted/S or y to the spiro carbon atom …
Number of citations: 10 pubs.acs.org
SB Kadin - Journal of Medicinal Chemistry, 1972 - ACS Publications
Antiinflammatory 2,3-dihydro-2-oxobenzofuran-3-carboxanilides Page 1 Notes Journal of Medicinal Chemistry, 1972, Vol. 15, No. 551 acid chloride 19 (10.7 g, 0.05 mole) was treated in …
Number of citations: 34 pubs.acs.org
B Rickborn, MT Wuesthoff - Journal of the American Chemical …, 1970 - ACS Publications
The previously used method for determining the kinetics of sodium borohydride reduction of cyclo-hexanones was shown to be inadequate, giving rise to small errors leading to …
Number of citations: 96 pubs.acs.org
V Padmavathi, BJM Reddy, B Chandra… - Journal of …, 2004 - Wiley Online Library
A new class of spiro‐pyrimidines, pyrazoles and isoxazoles are prepared by nucleophilic reaction of 3,5‐diaroyl‐2,6‐diaryl‐piperidine‐4,4‐dicarbonitrile (1), 3,5‐diaroyl‐2,6‐diaryl‐…
Number of citations: 1 onlinelibrary.wiley.com
LM Rice, BS Sheth, TB Zalucky - Journal of Medicinal Chemistry, 1972 - ACS Publications
548 Journal of Medicinal Chemistry, 1972, Vol. 15, No. 5 Notes dimethylamino-r/Yzns-decalin (0.816 g, 4.45 mmoles) at 0 was added Mel (5 ml) and the reaction mixt stirred in the cold …
Number of citations: 9 pubs.acs.org

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